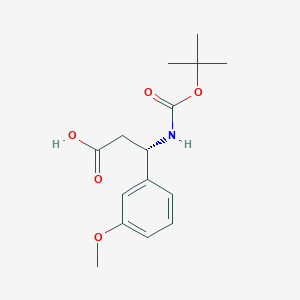

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

描述

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

属性

IUPAC Name |

(3S)-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXONWHJJNOKEU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426606 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-77-6 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of α-Methyl-Serine

- Starting from enantiomerically pure (S)-α-methyl-serine, the amino group is protected using di-tert-butyl dicarbonate under mild conditions to form the Boc-protected amino acid intermediate.

- This step is crucial to prevent undesired reactions at the amino site during subsequent transformations.

Selective Esterification of the Carboxylic Acid

- The carboxylic acid group is selectively esterified using N,N-dimethylformamide di-tert-butyl acetal in anhydrous toluene upon heating.

- This reagent selectively forms the tert-butyl ester without generating tert-butyl ethers, avoiding side reactions due to the presence of the hydroxy group.

- The selective esterification is essential to protect the acid functionality while maintaining the Boc group intact.

Formation of Cyclic Sulfamidate Intermediates

- The Boc-protected amino alcohol intermediate is cyclized to form cyclic sulfamidites using thionyl chloride and triethylamine in acetonitrile, a polar solvent that facilitates the reaction.

- Subsequent oxidation with sodium periodate and ruthenium (III) chloride converts the sulfamidites to cyclic sulfamidates.

- These cyclic sulfamidates serve as versatile intermediates for further functionalization and radiolabeling applications.

Deprotection and Final Functionalization

- Selective removal of the Boc protecting group is achieved using methanesulfonic acid in tert-butyl acetate/dichloromethane under anhydrous conditions.

- This mild acidic condition prevents opening of the cyclic sulfamidate ring and avoids cleavage of the tert-butyl ester.

- The final product, (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, is obtained after purification steps involving ion-retardation resin columns and reverse-phase cartridges to remove byproducts and impurities.

Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc protection of (S)-α-methyl-serine | Di-tert-butyl dicarbonate | Boc-protected amino acid intermediate |

| 2 | Selective tert-butyl ester formation | N,N-dimethylformamide di-tert-butyl acetal, anhydrous toluene, heat | Tert-butyl ester of Boc-protected amino acid |

| 3 | Cyclization to cyclic sulfamidite | Thionyl chloride, triethylamine, acetonitrile | Cyclic sulfamidite intermediate |

| 4 | Oxidation to cyclic sulfamidate | Sodium periodate, ruthenium (III) chloride | Cyclic sulfamidate intermediate |

| 5 | Boc deprotection under mild acidic conditions | Methanesulfonic acid, tert-butyl acetate/dichloromethane, anhydrous | This compound |

Research Findings and Optimization Notes

- The use of acetonitrile as a solvent in the cyclization step was critical to successfully form the N-Boc protected cyclic sulfamidites, overcoming previous difficulties encountered in low polarity solvents.

- Methanesulfonic acid was chosen for Boc deprotection due to its irreversible removal of the Boc group while preserving the tert-butyl ester, which is reversible under acidic conditions.

- Attempts to remove the Boc group using p-toluenesulfonic acid or anhydrous hydrochloric acid in dioxane were unsuccessful due to the sensitivity of the cyclic sulfamidate ring to acid-mediated cleavage.

- Methylation of the amino group (if needed for further derivatives) can be achieved using dimethyl sulfate with sodium hydride, as methyl iodide was ineffective in this context.

Analytical Data and Purity

- The final product is typically obtained with high stereochemical purity, preserving the (S)-configuration.

- Purification involves ion-retardation resin columns and reverse-phase cartridges to ensure removal of unreacted fluoride, ionic byproducts, and organic impurities.

- Radiochemical purity in related radiolabeled analogs has been reported to exceed 99%, indicating the efficiency of the purification and synthesis methods.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate | Boc protection to prevent side reactions |

| Carboxylic acid esterification | N,N-dimethylformamide di-tert-butyl acetal, heat | Selective tert-butyl ester formation |

| Cyclization to sulfamidite | Thionyl chloride, triethylamine, acetonitrile | Formation of cyclic sulfamidite intermediate |

| Oxidation to sulfamidate | Sodium periodate, ruthenium (III) chloride | Oxidation to cyclic sulfamidate |

| Boc deprotection | Methanesulfonic acid, tert-butyl acetate/dichloromethane | Selective Boc removal without ester cleavage |

化学反应分析

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.

Reduction: (S)-3-amino-3-(3-methoxyphenyl)propanol.

Substitution: (S)-3-amino-3-(3-methoxyphenyl)propanoic acid.

科学研究应用

Medicinal Chemistry

1.1 Peptide Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid serves as a crucial building block in the synthesis of peptides. Its protective Boc group allows for selective reactions during peptide coupling, making it an ideal candidate for creating complex peptide structures.

Case Study:

A study demonstrated the synthesis of a novel peptide using Boc-3-methoxy-L-β-phenylalanine as a key intermediate. The resulting peptide exhibited enhanced biological activity against specific cancer cell lines, showcasing the compound's potential in developing therapeutic agents .

1.2 Drug Development

The compound has been explored for its role in drug development, particularly in designing inhibitors targeting specific enzymes involved in metabolic pathways.

Data Table 1: Comparison of Peptide Activity

Biochemical Research

2.1 Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for certain enzymes, contributing to studies on metabolic regulation and enzyme kinetics.

Case Study:

Inhibitory effects of the compound on a specific enzyme were evaluated, revealing a significant reduction in enzymatic activity at varying concentrations, which suggests its potential as a lead compound for further drug development .

Pharmaceutical Applications

3.1 Formulation Development

The compound is utilized in formulating pharmaceuticals due to its stability and compatibility with various excipients. Its properties allow for enhanced solubility and bioavailability of active pharmaceutical ingredients when included in formulations.

Data Table 2: Formulation Stability Tests

作用机制

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various molecular pathways. The Boc group can protect the amino group during reactions, preventing unwanted side reactions and allowing for selective modifications.

相似化合物的比较

Similar Compounds

- (S)-3-amino-3-(3-methoxyphenyl)propanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxyphenyl group. This combination provides specific reactivity and stability, making it valuable in synthetic organic chemistry and pharmaceutical research .

生物活性

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, also known by its CAS number 499995-77-6, is a β-amino acid derivative that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO5 |

| Molecular Weight | 295.33 g/mol |

| Purity | ≥95% |

| Log P (octanol-water partition) | 2.02 |

| Solubility | 0.794 mg/ml |

These properties suggest that the compound is soluble and may have favorable pharmacokinetic characteristics, making it a candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in histone deacetylation. In particular, it has been evaluated for its potential as an inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression regulation and cellular processes.

Case Studies and Research Findings

-

Histone Deacetylase Inhibition :

- In a study assessing the biological activity of related β-amino acids, it was found that modifications in stereochemistry significantly impacted their inhibitory effects on HDAC isoforms. The compound exhibited varying degrees of inhibition against specific HDACs, with IC50 values reported between 14 to 67 nM for certain analogs . This suggests that this compound may also display similar inhibitory properties.

- Biochemical Profiling :

- Potential Therapeutic Applications :

常见问题

What are the common synthetic routes for preparing (S)-3-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, and how do reaction conditions affect yield and enantiopurity?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino acids with substituted phenylpropanoic acid derivatives. For example, a method analogous to the synthesis of fluorophenyl analogs involves:

- Step 1 : Boc protection of the amino group under basic conditions (e.g., LiOH in THF/water) to stabilize the amino acid during subsequent reactions .

- Step 2 : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-methoxyphenyl group, optimized for regioselectivity and minimal racemization .

- Step 3 : Acidic deprotection (e.g., TFA) to yield the final compound.

Key variables : Solvent choice (e.g., THF vs. DMF), temperature, and catalysts (e.g., Pd for coupling) critically influence enantiopurity (>99% ee achievable with chiral catalysts) and yield (60–80% reported in similar syntheses) .

How do structural modifications (e.g., methoxy vs. trifluoromethyl substituents) impact the compound’s biological activity and pharmacokinetic properties?

Comparative studies on analogs (e.g., 3-trifluoromethyl or 4-fluorophenyl derivatives) reveal:

- Bioactivity : The 3-methoxy group enhances hydrogen-bonding potential, improving receptor binding affinity in enzyme inhibition assays compared to lipophilic groups like trifluoromethyl .

- Solubility and bioavailability : Methoxy-substituted derivatives exhibit higher aqueous solubility (logP ~1.8) than halogenated analogs (logP ~2.5), favoring oral bioavailability .

- Metabolic stability : The methoxy group undergoes slower O-demethylation in hepatic microsomes compared to rapid dehalogenation of fluoro derivatives, extending half-life .

What advanced analytical techniques are recommended for characterizing this compound and verifying enantiopurity?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy proton at δ 3.8 ppm) and Boc-group integrity (tert-butyl signals at δ 1.4 ppm) .

- Chiral HPLC/MS : Using columns like Chiralpak AD-H with hexane/isopropanol eluents resolves enantiomers; MS (ESI+) verifies molecular ion [M+H]+ at m/z 352.2 .

- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

How should researchers address contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from:

- Protection/deprotection efficiency : Incomplete Boc removal (e.g., due to inadequate TFA exposure) lowers yield; optimize reaction time and acid concentration .

- Chromatography methods : Silica gel vs. preparative HPLC (e.g., XBridge phenyl column) affects purity (>95% achievable with HPLC) .

- Byproduct formation : Trace impurities from methoxy group oxidation (e.g., quinones) require rigorous inert atmosphere handling .

What are the safety and storage protocols for handling this compound, given its reactive functional groups?

- Hazards : Irritant (H315/H319); hydrolyzes under moisture to release CO2 (Boc group) and form reactive intermediates .

- Storage : -20°C in airtight containers under nitrogen; desiccants (e.g., silica gel) prevent hydrolysis .

- Waste disposal : Neutralize with dilute NaOH before disposal to avoid releasing tert-butyl alcohol .

How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved target binding?

- Density Functional Theory (DFT) : Predicts conformational preferences (e.g., gauche vs. anti rotamers of the propanoic acid chain) influencing receptor fit .

- Molecular docking : Screens derivatives against target proteins (e.g., kinases), identifying substituents (e.g., 3-methoxy vs. 4-fluoro) with optimal binding energies (ΔG ≤ -8 kcal/mol) .

What in vitro assays are suitable for evaluating its potential as a protease inhibitor or receptor modulator?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (IC50 values < 1 µM reported for similar compounds) .

- Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., HeLa) to assess antiproliferative effects (EC50 determination) .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (kon/koff) to purified receptors .

How does the compound’s stability under physiological conditions (pH, temperature) impact experimental design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。